molecular formula C8H7Cl2FO B107379 (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol CAS No. 330156-50-8

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol

Cat. No.: B107379
CAS No.: 330156-50-8
M. Wt: 209.04 g/mol
InChI Key: JAOYKRSASYNDGH-SCSAIBSYSA-N
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Description

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H7Cl2FO and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantiomerically Pure Synthesis

(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is vital in the enantiomerically pure synthesis of pharmaceutical compounds. An example includes its use as a key intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK in clinical development. A biotransformation-mediated synthesis has been developed for manufacturing this compound in enantiomerically pure form (Martínez et al., 2010).

Chiral Recognition Studies

The compound also plays a role in chiral recognition studies. The molecular diastereomeric complexes involving this compound and various alcohols have been investigated, highlighting the significance of specific intermolecular interactions in chiral discrimination processes (Ciavardini et al., 2013).

Conformational Landscape Investigation

Studies have also been conducted on the conformational landscape of 1-(fluorophenyl)ethanols, including this compound. These investigations focus on the effects of ring fluorine atoms on the compounds' conformational properties, contributing to a deeper understanding of molecular structures (Speranza et al., 2009).

Biocatalysis in Pharmaceutical Synthesis

The compound is also significant in the field of biocatalysis, particularly in the synthesis of crizotinib, a treatment for non-small cell lung cancer. A study demonstrates the use of mutant alcohol dehydrogenase from Lactobacillus kefir for the industrial green production of this compound, a key chiral intermediate of crizotinib (Zong et al., 2019).

X-Ray Crystallography Applications

X-ray crystallography studies involving analogs of this compound have been conducted to understand molecular structures and intermolecular interactions, contributing to the field of structural chemistry (Percino et al., 2008).

Mechanism of Action

Target of Action

Unfortunately, the specific targets of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanolIt is known that this compound is used as a pharmaceutical intermediate .

Mode of Action

The exact mode of action of This compoundAs a pharmaceutical intermediate, it is likely involved in the synthesis of more complex compounds, potentially altering their structure and function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundIt is known that the compound is soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

This compound is used in the synthesis of the anti-tumor molecular targeted drug Crizotinib . Therefore, the molecular and cellular effects of this compound’s action are likely related to the anti-tumor activity of Crizotinib.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

As a pharmaceutical intermediate, the future directions for “®-1-(2,6-dichloro-3-fluorophenyl)ethanol” are likely to be driven by the development of new pharmaceuticals that require this compound in their synthesis. Its use in the synthesis of the anti-tumor drug Crizotinib suggests potential applications in cancer treatment .

Properties

IUPAC Name

(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOYKRSASYNDGH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463001
Record name (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330156-50-8
Record name (αR)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330156-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,6-Dichloro-3-fluoroacetophenone (15 g, 0.072 mol) was stirred in THF (150 mL, 0.5M) at 0° C. using an ice bath for 10 min. Lithium aluminum hydride (from Aldrich, 2.75 g, 0.072 mol) was slowly added. The reaction was stirred at ambient temperature for 3 h. The reaction was cooled in ice bath, and water (3 mL) was added drop wisely followed by adding 15% NaOH (3 mL) slowly. The mixture was stirred at ambient temperature for 30 min. 15% NaOH (9 mL), MgSO4 were added and the mixture filtered to remove solids. The solids were washed with THF (50 mL) and the filtrate was concentrated to give 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol (14.8 gm, 95% yield) as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 1.45 (d, 3H), 5.42 (m, 2H), 7.32 (m, 1H), 7.42 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
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Quantity
2.75 g
Type
reactant
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Quantity
3 mL
Type
reactant
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Name
Quantity
9 mL
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2′,6′-dichloro-5′-fluoroacetophenone (10.4 g, 50 mmol) in MeOH (anhydrous, 80 mL) was added NaBH4 (3.78 g, 100 mmol) in portions at 0° C. After the addition of NaBH4, the solution was stirred at 0° C. for 10 min, then allowed to warm to room temperature and stirred at room temperature for 30 min. The reaction solution was concentrated to remove the solvent to give the residue. A saturated solution of NH4Cl (60 mL) was added slowly. The aqueous phase was then extracted with EtOAc (3×65 mL). The combined organic phase was washed with H2O (50 mL) and brine (50 mL), dried over anhydrous Na2SO4, concentrated by evaporation in vacuo to afford (±)1-(2,6-dichloro-3-fluorophenyl)ethanol (11 g, 100%) as a colorless oil.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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